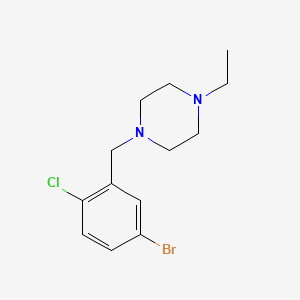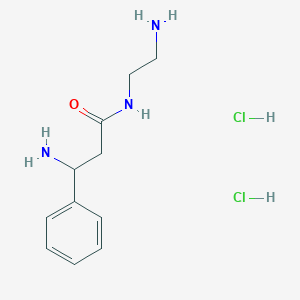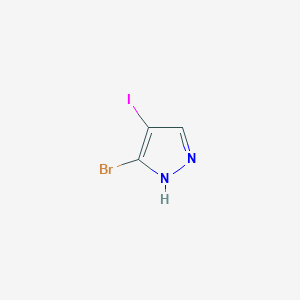
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
説明
科学的研究の応用
Photodynamic Therapy
One of the applications of compounds related to 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is in photodynamic therapy. A study investigated the use of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrated excellent photophysical and photochemical properties, making it a potential candidate for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Activity
Another application area involves the synthesis of novel derivatives and their biological activity assessment. For instance, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These derivatives showed significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
Electrophilic Bromoamidation
The compound's use in the catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins has been explored. This methodology is applicable to both cyclic and aliphatic olefins, highlighting the versatility of benzenesulfonamide derivatives in synthetic chemistry (Yu, Chen, Cheng, & Yeung, 2015).
Spectroscopic and Photophysicochemical Properties
Research into the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units reveals potential applications in cancer therapy. The study highlighted the impact of these compounds on photodynamic therapy due to their favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential pharmacological applications is another key area. For example, novel benzenesulfonamide containing isoxazole compounds were synthesized and screened for their inhibitory activity against carbonic anhydrase isoforms. These compounds showed excellent activity against specific isoforms, suggesting potential in drug development (Altug et al., 2017).
Directed Ortho Metalation
Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering vast possibilities in arylsulfonamides' metalation and applications in heterocyclic synthesis. This method's versatility in introducing various functional groups showcases the compound's utility in synthetic chemistry (Familoni, 2002).
Safety and Hazards
生化学分析
Biochemical Properties
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but its activity may decrease over time due to degradation or other factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are also observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis or the citric acid cycle. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues or cellular compartments can influence its overall effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular processes .
特性
IUPAC Name |
5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-7-8(12)5-6-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLABFDKNBZJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181822 | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-28-2 | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


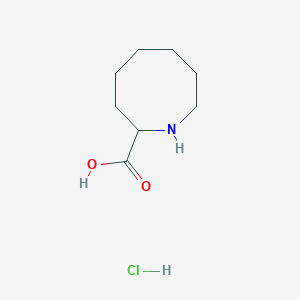
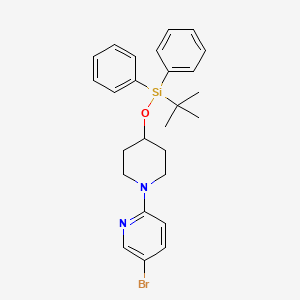
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)
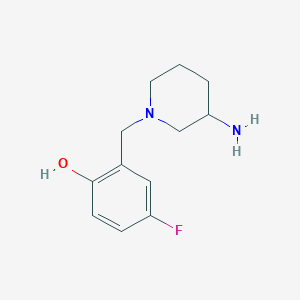
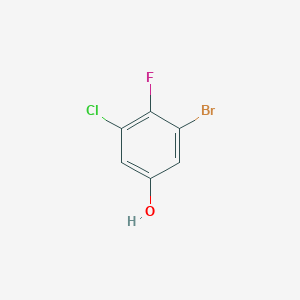
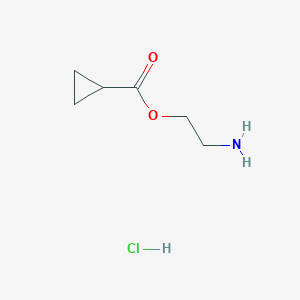

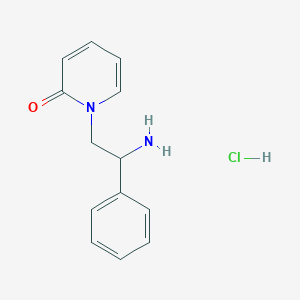
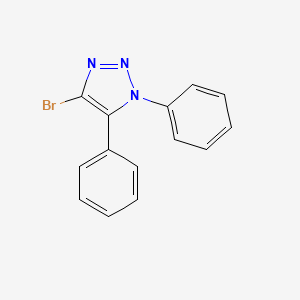
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
